Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-
Description
CAS Number: 64501-19-5
Molecular Formula: C₁₉H₂₁Cl₂N₅O₂S
Molecular Weight: 454.370 g/mol
LogP: 4.75
Key Structural Features:
- Azo group (-N=N-) linking the benzenesulfonamide core to a substituted phenyl ring.
- 2,5-Dichloro substitution on the benzene ring.
- N,N-dimethyl and 2-cyanoethyl-ethylamino functional groups.
This compound is primarily used in analytical chemistry for HPLC separation using reverse-phase methods with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . Its high LogP suggests moderate hydrophobicity, influencing its retention behavior in chromatographic systems.
Properties
CAS No. |
64501-19-5 |
|---|---|
Molecular Formula |
C19H21Cl2N5O2S |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2,5-dichloro-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-4-26(11-5-10-22)15-8-6-14(7-9-15)23-24-18-12-17(21)19(13-16(18)20)29(27,28)25(2)3/h6-9,12-13H,4-5,11H2,1-3H3 |
InChI Key |
CRNZYEPBJAYXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- typically involves a multi-step process centered around azo coupling chemistry and sulfonamide functionalization:
Step 1: Formation of Diazonium Salt
The synthesis begins with the preparation of a diazonium salt from the corresponding aniline derivative. This step requires the controlled reaction of the aromatic amine with nitrous acid under acidic conditions at low temperatures (0–5°C) to prevent decomposition and side reactions.Step 2: Azo Coupling Reaction
The diazonium salt is then coupled with a 2,5-dichlorobenzenesulfonamide derivative containing N,N-dimethyl substitution. The coupling is conducted under mildly acidic to neutral pH (4–6) to optimize azo bond formation and yield.Step 3: Introduction of the 2-Cyanoethyl-Ethylamino Side Chain
The 4-position of the azo-linked phenyl ring is substituted with the 2-cyanoethyl-ethylamino group via nucleophilic substitution or amination reactions, often employing polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and control reaction kinetics.-
- Temperature: Low to moderate (0–25°C) during diazotization and azo coupling to maintain stability.
- pH: Controlled acidic to neutral for optimal coupling efficiency.
- Catalysts: Recent research suggests using magnetically retrievable graphene-based catalysts (e.g., CoFe@rGO) to improve reaction efficiency and simplify purification.
Purification :
Post-reaction, purification is typically achieved by recrystallization using ethanol/water mixtures and chromatographic techniques such as preparative HPLC to ensure high purity and removal of unreacted starting materials or side products.
Industrial Production Considerations
Industrial-scale synthesis adapts the laboratory methods with:
- Use of large-scale reactors with precise temperature and pH control systems.
- Optimization of reagent stoichiometry to maximize yield and minimize waste.
- Implementation of continuous flow chemistry techniques for better reaction control.
- Safety protocols due to the handling of diazonium salts and azo compounds, which can be sensitive and potentially explosive.
- Waste management strategies focusing on reducing environmental impact, particularly concerning azo dye residues and chlorinated by-products.
Chemical Reactions and Mechanistic Insights
Types of Chemical Reactions
The compound undergoes several characteristic reactions:
| Reaction Type | Description | Typical Reagents | Outcome |
|---|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate (KMnO4) in acidic medium | Formation of sulfonic acids or cleavage of azo bond under harsh conditions |
| Reduction | Gain of hydrogen or removal of oxygen | Sodium borohydride (NaBH4) in ethanol | Reduction of azo group to hydrazo derivatives or amine formation |
| Substitution | Replacement of functional groups | Halogens, alkylating agents under controlled temperature | Modification of amino or chloro substituents to yield derivatives |
These reactions allow structural modifications for tuning physicochemical and biological properties.
Mechanism of Action in Synthetic Steps
- Diazotization : Formation of diazonium salt involves electrophilic substitution on the aromatic amine.
- Azo Coupling : The diazonium salt acts as an electrophile, coupling with the activated aromatic ring of the sulfonamide derivative to form the azo linkage.
- Nucleophilic Substitution : Introduction of the 2-cyanoethyl-ethylamino group proceeds via nucleophilic attack on electrophilic centers, facilitated by solvent and catalyst choice.
Data Tables and Research Outcomes
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 64501-19-5 |
| Molecular Formula | C₁₉H₂₁Cl₂N₅O₂S |
| Molecular Weight | 454.4 g/mol |
| LogP (Partition Coefficient) | 4.75 |
| IUPAC Name | 2,5-dichloro-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |
| InChI Key | CRNZYEPBJAYXLA-UHFFFAOYSA-N |
Analytical Method Development
- The compound is amenable to reverse-phase HPLC separation using mobile phases composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
- Columns with 3 µm particle size enable fast ultra-performance liquid chromatography (UPLC) applications.
- The compound's moderate hydrophobicity (LogP 4.75) influences retention time and separation efficiency.
Comparative Analysis with Structurally Related Compounds
| Compound | Key Structural Differences | Effect on Properties |
|---|---|---|
| Benzenesulfonamide, 4-chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl] (CAS 894014-98-3) | Thiazole ring instead of azo group | Different biological activity profile |
| Benzenesulfonamide, 4-[bis(2-cyanoethyl)amino]-N,N-bis(2-cyanoethyl) (CAS 62643-53-2) | Multiple cyanoethyl groups | Increased polarity, lower LogP |
| Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N,N-dimethyl (CAS 81592-97-4) | Pyrrolidinyl-dione moiety replaces azo | Enhanced hydrogen bonding, altered UV absorbance |
The azo and dichloro substitutions in the target compound enhance UV detectability and chromatographic retention compared to analogues lacking these features.
Summary of Research Outcomes
- The compound's synthesis via diazotization and azo coupling is well-established, with improvements in catalyst use and solvent systems enhancing yield and purity.
- Analytical methods such as RP-HPLC and UPLC have been optimized for its separation and quantification in complex mixtures.
- Chemical reactivity studies show typical azo compound behavior, including susceptibility to redox and substitution reactions.
- Structural features influence its physicochemical properties and potential biological interactions, making it a valuable scaffold for further chemical and pharmacological research.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Halogens or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular functions .
Comparison with Similar Compounds
Compound A : Benzenesulfonamide, 4-chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]
- CAS : 894014-98-3
- Molecular Formula : C₁₉H₁₈ClN₃O₂S₂
- Key Features : Thiazole ring substituent instead of an azo group.
- Applications: Not explicitly stated, but thiazole derivatives often exhibit biological activity .
Compound B : Benzenesulfonamide, 4-[bis(2-cyanoethyl)amino]-N,N-bis(2-cyanoethyl)
Compound C : Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N,N-dimethyl
- CAS : 81592-97-4
- Molecular Formula : C₁₂H₁₄N₂O₄S
- Key Features : Pyrrolidinyl-dione moiety replaces the azo group, enhancing hydrogen-bonding capacity .
Physicochemical and Analytical Properties
Key Observations :
- The target compound’s azo group and dichloro substitution enhance UV detectability in HPLC compared to non-aromatic analogues like Compound C.
- Compound B’s multiple cyanoethyl groups increase solubility in polar solvents but reduce chromatographic retention .
Regulatory and Environmental Considerations
- Azo Compounds: Certain azo derivatives, such as sodium salts of structurally similar azo-benzenesulfonamides (e.g., CAS 67906-53-0), have been assessed under the Canadian Environmental Protection Act.
Q & A
Basic Question: What are the key structural features of this benzenesulfonamide derivative, and how do they influence its reactivity and biological interactions?
Answer:
The compound contains a sulfonamide core (benzenesulfonamide) substituted with chlorine atoms at positions 2 and 5, an azo group (-N=N-) linked to a phenyl ring with a cyanoethyl-ethylamino side chain, and dimethylamino groups. These features confer distinct properties:
- Chlorine atoms enhance lipophilicity and metabolic stability, potentially improving membrane permeability .
- The azo group enables π-π stacking interactions with biomolecular targets (e.g., enzymes or DNA) and may participate in redox reactions .
- The cyanoethyl-ethylamino moiety introduces hydrogen-bonding and dipole interactions, which are critical for binding to receptors or enzymes .
Methodologically, computational tools like molecular docking can predict interactions, while spectroscopic techniques (e.g., NMR, FTIR) validate structural integrity .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity, given its complex functional groups?
Answer:
Synthesis challenges arise from the azo coupling step and steric hindrance from bulky substituents. Key strategies include:
- Stepwise synthesis : First prepare the diazonium salt from the aniline derivative, then couple it with the sulfonamide precursor under controlled pH (4–6) and low temperature (0–5°C) to prevent side reactions .
- Catalyst use : Magnetically retrievable graphene-based catalysts (e.g., CoFe@rGO) enhance reaction efficiency and simplify purification .
- Solvent selection : Polar aprotic solvents like DMF or DCM improve solubility of intermediates, while temperature gradients minimize decomposition .
Post-synthesis, HPLC or LC-MS ensures purity, and recrystallization in ethanol/water mixtures removes unreacted starting materials .
Basic Question: What experimental assays are suitable for evaluating this compound’s biological activity in antimicrobial research?
Answer:
- Antifungal assays : Test inhibition of fungal cytochrome P-450 sterol C-14 α-demethylase using microbroth dilution (CLSI M27/M38 protocols) .
- Antibacterial screens : Use agar diffusion or minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Dose-response curves (0.001–10 µM) and positive controls (e.g., fluconazole for fungi) are critical for comparative analysis .
Advanced Question: How can contradictory data on the compound’s cardiovascular effects be resolved across studies?
Answer: Contradictions may arise from variations in experimental models or assay conditions. To address this:
- Standardize models : Compare results from isolated rat heart perfusion (e.g., Langendorff setup) with in vivo rodent models, ensuring consistent perfusion pressure (70–80 mmHg) and electrolyte balance .
- Mechanistic studies : Use patch-clamp electrophysiology to test calcium channel modulation, a proposed cardiovascular target for sulfonamides .
- Control variables : Account for differences in compound purity (e.g., HPLC-verified ≥95%) and solvent carriers (e.g., DMSO vs. saline) .
Meta-analysis of published datasets can identify confounding factors, such as species-specific metabolism .
Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in cancer research?
Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .
- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens can reveal pathways altered by treatment (e.g., apoptosis, DNA repair) .
- In silico modeling : Molecular dynamics simulations predict interactions with kinases or histone deacetylases (HDACs), common targets for sulfonamides .
Validate hypotheses with kinase inhibition assays (e.g., ADP-Glo™) and Western blotting for downstream markers (e.g., p53, caspase-3) .
Basic Question: How should researchers assess the compound’s stability under different storage and experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- Solution stability : Test in buffers (pH 3–9) and biological media (e.g., DMEM + 10% FBS) over 72 hours .
Store lyophilized powder at -20°C in amber vials to prevent moisture and light-induced degradation .
Advanced Question: What analytical techniques are critical for characterizing this compound’s supramolecular interactions?
Answer:
- X-ray crystallography : Resolve 3D structure to identify hydrogen bonds (e.g., sulfonamide NH to carbonyl groups) and π-stacking .
- NMR titration : Monitor chemical shift changes in - or -NMR upon titration with target biomolecules (e.g., DNA, proteins) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized targets .
Complement with circular dichroism (CD) for chiral interactions or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Basic Question: What are the computational approaches to predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Answer:
- Software tools : Use SwissADME or ADMETLab 2.0 to predict logP (lipophilicity), CYP450 metabolism, and BBB permeability .
- Molecular descriptors : Calculate topological polar surface area (TPSA) to assess oral bioavailability; values <140 Ų suggest good absorption .
- Toxicity prediction : Apply ProTox-II for hepatotoxicity or Ames mutagenicity alerts .
Experimental validation via Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
